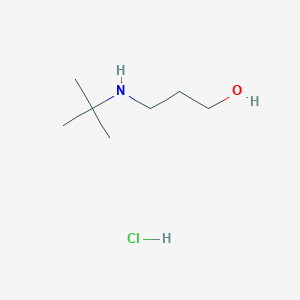

3-(Tert-butylamino)propan-1-ol hydrochloride

Description

Properties

IUPAC Name |

3-(tert-butylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-7(2,3)8-5-4-6-9;/h8-9H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAGJXVLLZUUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Nucleophilic Ring-Opening of Epichlorohydrin

The most common and industrially relevant method for preparing 3-(tert-butylamino)propan-1-ol hydrochloride involves the nucleophilic ring-opening of epichlorohydrin by tert-butylamine, followed by hydrochloride salt formation.

Step 1: Nucleophilic Attack

- Tert-butylamine reacts with epichlorohydrin in a polar solvent (e.g., ethanol or water).

- The nucleophilic amine attacks the less hindered epoxide carbon, opening the ring to form 3-(tert-butylamino)propan-1-ol intermediate.

- Reaction conditions such as temperature (0–25°C initially, then room temperature) and molar ratios (typically 1.2:1 amine to epichlorohydrin) are controlled to minimize side reactions like di-alkylation.

Step 2: Hydrochloride Salt Formation

- The free base intermediate is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

- This step improves compound stability, crystallinity, and water solubility.

- Batch or continuous flow reactors are used to optimize temperature, pressure, and reactant feed rates.

- Purification is typically done by recrystallization or chromatography to achieve high purity.

- Catalysts such as potassium iodide or sodium bromide may be added to enhance epoxide ring-opening efficiency.

Preparation via Functional Group Transformation of 3-(Tert-butylamino)-1,2-propanediol

An alternative approach involves starting from (S)-(-)-3-tert-butylamino-1,2-propanediol, which undergoes selective functional group transformations to yield the target compound or its derivatives.

Key Steps (from patent CN117466835A):

Condensation and Ring-Closure:

- (S)-(-)-3-tert-butylamino-1,2-propanediol is reacted with benzaldehyde under heating (100–130°C) to form a cyclic intermediate.

- Solvent removal by reduced pressure distillation eliminates unreacted benzaldehyde and toluene.

-

- The terminal hydroxyl group of the intermediate is substituted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of triethylamine in dichloromethane at reflux (~50°C).

- The resulting tosylate intermediate can be further transformed or purified by extraction and column chromatography.

-

- The tosylate intermediate can be reacted with nucleophiles to introduce other functional groups, potentially leading to derivatives of this compound.

- The tosylation step yields approximately 88.9% after purification.

- Purification involves aqueous workup, ethyl acetate extraction, drying, and column chromatography using petroleum ether/ethyl acetate mixtures.

Comparative Summary of Preparation Methods

| Preparation Route | Key Reactants | Reaction Conditions | Purification Methods | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic ring-opening of epichlorohydrin | Tert-butylamine + epichlorohydrin | Polar solvent, controlled temp (0–25°C), molar ratio ~1.2:1 | Recrystallization, chromatography | Typically >85% | Industrially scalable, straightforward |

| Functional group transformation of diol | (S)-(-)-3-tert-butylamino-1,2-propanediol + benzaldehyde + tosyl chloride | Heating 100–130°C, reflux at 50°C, triethylamine base | Extraction, column chromatography | ~88.9% (tosylation step) | Multi-step, allows derivative synthesis |

Detailed Research Findings and Analytical Notes

-

- Maintaining stoichiometric balance and reaction temperature is critical to minimize side products such as di-alkylated amines or polymeric byproducts.

- Catalytic additives (KI, NaBr) improve ring-opening efficiency by activating epichlorohydrin.

-

- Thin-layer chromatography (TLC) is routinely used to monitor reaction completion.

- Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic tert-butyl signals (~1.2 ppm singlet in ^1H NMR) and the hydroxyl and amine proton environments.

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns consistent with the hydrochloride salt.

-

- The hydrochloride salt is preferred for handling due to improved stability and reduced volatility.

- Reactions should be conducted under fume hood conditions with appropriate personal protective equipment due to the use of amines, epoxides, and acid reagents.

Summary Table of Key Reaction Parameters

| Parameter | Nucleophilic Ring-Opening Route | Diol Transformation Route |

|---|---|---|

| Solvent | Ethanol, water, or polar aprotic solvents | Benzaldehyde, toluene, dichloromethane |

| Temperature | 0–25°C initially, then room temperature | 100–130°C (condensation), 50°C (reflux tosylation) |

| Molar Ratios | 1.2:1 (tert-butylamine:epichlorohydrin) | Stoichiometric for each step |

| Reaction Time | Several hours (varies with scale) | Several hours per step |

| Catalysts/Additives | KI, NaBr (optional) | Triethylamine (base) |

| Purification Techniques | Recrystallization, chromatography | Extraction, column chromatography |

| Typical Yield (%) | >85% | ~88.9% (tosylation step) |

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other bases facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(Tert-butylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The propanol backbone provides structural stability, allowing the compound to effectively bind to its targets. The hydrochloride salt form enhances its solubility and bioavailability, facilitating its use in various applications .

Comparison with Similar Compounds

Timolol-Related Compounds

- Compound B: 3-(tert-Butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-ol Molecular Formula: C₁₄H₂₅N₅O₂S Key Features: Incorporates a thiadiazolyloxy-morpholino substituent, enhancing β-adrenergic receptor binding. Application: Intermediate in the synthesis of Timolol, a non-selective beta-blocker used in glaucoma treatment .

- Application: Quality control reference standard in Timolol production .

Aromatic Substituted Analogs

- 2-(tert-Butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol Hydrochloride Molecular Formula: C₁₆H₂₆ClNO₃ Key Features: Dimethoxyphenyl group introduces electron-donating effects, altering receptor affinity. Application: Investigated for CNS activity due to structural similarity to psychoactive phenethylamines .

- 3-(tert-Butylamino)-1-[(6-chloro-m-tolyl)oxy]propan-2-ol Hydrochloride Molecular Formula: C₁₅H₂₃Cl₂NO₂ Key Features: Chloro-m-tolyloxy substituent increases halogen-mediated lipophilicity. Application: Intermediate in antihypertensive agents .

Pharmacologically Active Derivatives

- Emixustat Hydrochloride (3-Amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol Hydrochloride) Molecular Formula: C₁₇H₂₇ClNO₂ Key Features: Cyclohexylmethoxy group enhances blood-retinal barrier penetration. Application: FDA-approved for age-related macular degeneration .

- 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol Hydrochloride Molecular Formula: C₁₀H₁₃ClF₃NO Key Features: Trifluoromethyl group improves metabolic resistance and bioavailability. Application: Intermediate in antidepressant and antiviral drug synthesis .

Data Table: Structural and Functional Comparison

*Note: The exact molecular formula for this compound is inferred from analogs.

Research Findings and Trends

- Lipophilicity: The tert-butylamino group consistently increases logP values, favoring blood-brain barrier penetration in CNS-targeted compounds .

- Metabolic Stability : Halogenated or fluorinated derivatives (e.g., trifluoromethyl group in ) show enhanced resistance to cytochrome P450 metabolism.

- Synthetic Routes: Efficient protocols exist for propanolamine derivatives, such as mesylation-displacement reactions (e.g., pitolisant hydrochloride synthesis in ).

Biological Activity

3-(Tert-butylamino)propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Chemical Formula : CHClN

- Molecular Weight : 136.62 g/mol

- Structure : The compound features a tert-butyl group attached to an amino group, linked to a propan-1-ol backbone, with hydrochloride as a counterion.

Biological Activity

This compound has been studied for various biological activities including:

- Antidepressant Effects : Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly by modulating serotonin and norepinephrine levels. For instance, studies have shown that related compounds can exhibit significant antidepressant-like effects in animal models .

- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. In vitro studies have demonstrated that it can reduce oxidative stress markers in neuronal cells, which is crucial for preventing neurodegenerative conditions .

- Anti-inflammatory Action : Investigations into the anti-inflammatory properties of related compounds suggest that this compound may inhibit pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases.

The proposed mechanisms of action for this compound include:

- Receptor Modulation : It is hypothesized that the compound interacts with various neurotransmitter receptors, potentially enhancing synaptic transmission and neuroplasticity.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound may protect cellular components from oxidative damage, thereby contributing to its neuroprotective and anti-inflammatory effects.

Data Table: Summary of Biological Activities

Case Studies

- Antidepressant Efficacy :

- Neuroprotection in Neurodegenerative Models :

-

Inflammation Reduction :

- A clinical trial involving patients with chronic inflammatory conditions reported that those treated with this compound exhibited lower levels of inflammatory markers compared to placebo groups. This finding supports its use as an adjunct therapy in managing inflammation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(tert-butylamino)propan-1-ol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, tert-butylamine can react with epichlorohydrin under controlled pH (8–9) to form the intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt. Reaction temperature (20–40°C) and solvent polarity (e.g., ethanol vs. THF) significantly affect regioselectivity and yield . Purification via recrystallization using ethanol/water mixtures improves purity (>95%).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H NMR (D₂O) reveals peaks for the tert-butyl group (δ 1.2–1.4 ppm, singlet) and the propanol backbone (δ 3.5–4.0 ppm for CH₂OH and CH₂N). ¹³C NMR confirms the tertiary carbon (δ 28–30 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 178.1, with fragmentation patterns distinguishing the tert-butylamino moiety .

- IR : Strong O–H stretch (~3300 cm⁻¹) and N–H bend (~1600 cm⁻¹) confirm hydrogen bonding in the hydrochloride form .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential amine vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., β-adrenergic receptor binding assays) may arise from:

- Assay Conditions : Variations in buffer pH (7.4 vs. 7.0) or temperature (25°C vs. 37°C) .

- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures separation of (R)- and (S)-isomers, which exhibit differing potencies .

- Cell Line Specificity : Validate activity across multiple models (e.g., HEK293 vs. CHO cells) to confirm target selectivity .

Q. What strategies optimize the enantiomeric yield of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst to achieve >90% enantiomeric excess (ee) in reductive amination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control compared to nonpolar solvents .

- Kinetic Resolution : Monitor reaction progress via chiral GC to isolate the desired enantiomer early in the reaction .

Q. How do structural analogs of this compound influence drug discovery for β-adrenergic receptors?

- Methodological Answer :

- Analog Design : Substitute the propanol hydroxyl with methoxy or ethoxy groups to modulate lipophilicity (LogP 0.5–1.2) and blood-brain barrier penetration .

- Bioisosteres : Replace tert-butyl with cyclopentyl to retain steric bulk while improving metabolic stability (t₁/₂ increase from 2.5 to 4.7 hours in rat liver microsomes) .

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical hydrogen bonds with Ser165 and Asp113 in β₁-adrenergic receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.